2-(Isocyanatomethyl)furan
Overview
Description
2-(Isocyanatomethyl)furan is a chemical compound that is part of the furan family, characterized by the presence of an isocyanate group attached to a furan ring. This compound is of interest due to its potential applications in polymer and materials science, particularly in the synthesis of polyurethanes and other polymers derived from renewable sources .
Synthesis Analysis
The synthesis of furan derivatives, including those with isocyanate functionalities, can be achieved through various methods. One approach involves the Diels-Alder reaction of 2-substituted 4-(trimethylsilyloxy)oxazoles with dimethyl acetylenedicarboxylate or ethyl propiolate to yield furan-3,4-dicarboxylic or furan-3-carboxylic esters . Another method includes the reaction of novel furan-based diisocyanates with alcohols, where kinetic studies suggest complex reaction mechanisms even with catalysts . Additionally, a multi-component synthesis involving furan-2-carbonyl chloride, isocyanides, and dialkyl acetylenedicarboxylates has been used to produce highly functionalized bifurans . Other synthetic routes include the reaction of isocyanides with iminium ion intermediates to afford benzo[b]furan derivatives and the electrophilic cyclization of 2-chalcogenealkynylanisoles to access benzo[b]furan compounds .
Molecular Structure Analysis
The molecular structure of furan derivatives, including those with isocyanate groups, can be complex. For instance, the reaction between alkyl isocyanides and 3-benzylidene-2,4-pentanedione yields multiply functionalized furan ring systems, with NMR spectroscopy revealing restricted rotation about certain bonds due to steric hindrance . Single-crystal X-ray analysis has been used to confirm the structure of bifurans and thiophen-2-yl furans .
Chemical Reactions Analysis
Furan derivatives can participate in a variety of chemical reactions. For example, the synthesis of isocyanates of the furan series can involve silylation of amines followed by phosgenation . Additionally, the thermolysis of furan-2-carbonyl azide can lead to a Curtius rearrangement, and the resulting furanyl isocyanate can be trapped with organometallic reagents . Cross-coupling reactions of bromo-substituted furans with amides also provide a method for synthesizing amidofurans .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(Isocyanatomethyl)furan and related compounds are influenced by their molecular structure. For instance, the presence of an isocyanate group can affect the reactivity, making the compound behave as a benzylic type with intermediate reactivity between aryl and alkyl diisocyanates . The polymers derived from furfuryl diisocyanate exhibit properties comparable to those derived from oil-based sources, as shown by differential scanning calorimetry and dynamic mechanical analysis . The stability of isocyanates can also be affected by substituents, as seen in the case of fluorophenyl isocyanates .
Scientific Research Applications
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Antibacterial Activity
- Field : Medicinal Chemistry
- Application : Furan derivatives have been used in the development of new drugs due to their remarkable therapeutic efficacy . They have been used to create numerous innovative antibacterial agents .
- Methods : The inclusion of the furan nucleus is an essential synthetic technique in the search for new drugs .
- Results : Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics .
-
Bio-based Materials
- Field : Green Chemistry
- Application : Furan platform chemicals (FPCs) are directly available from biomass and can be economically synthesized .
- Methods : This involves a switch from traditional resources such as crude oil to biomass .
- Results : There are excellent applications of bio-based materials besides the broadly promoted manufacture of fuels and monomers .
-
Epoxy Resins
Safety And Hazards
Future Directions
The future directions of furan compounds, including 2-(Isocyanatomethyl)furan, involve a switch from traditional resources such as crude oil to biomass . This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries . The field of biocatalysis is envisioned as an important contributor to the development of bioprocesses producing molecules that can replace those derived from oil .
properties
IUPAC Name |
2-(isocyanatomethyl)furan | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2/c8-5-7-4-6-2-1-3-9-6/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIADMYLYGJYUSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50400995 | |
Record name | 2-(isocyanatomethyl)furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50400995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Isocyanatomethyl)furan | |
CAS RN |
71189-15-6 | |
Record name | 2-(isocyanatomethyl)furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50400995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Furfuryl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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